molecular formula C29H36O8 B1242387 Naphthablin

Naphthablin

Cat. No. B1242387
M. Wt: 512.6 g/mol
InChI Key: NPKRLSYRZGLPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthablin is a natural product found in Streptomyces aculeolatus and Streptomyces with data available.

Scientific Research Applications

Environmental Impact and Toxicity

  • Naphthenic acids (NAs) are carboxylic acids found in petroleum, and their presence in oil sands process water (OSPW) is a significant environmental concern due to their toxicity to various organisms (Scott et al., 2008).
  • Athabasca oil sands in Canada, a major source of oil, face environmental challenges due to components like NAs in OSPW, potentially impacting the aquatic ecosystem (Barrow et al., 2010).
  • The distribution of NAs in fish tissues and their impact on aquatic life is a focus of environmental research. NAs are known to be acutely lethal to fishes and other aquatic organisms (Young et al., 2011).

Biodegradation and Remediation

  • Studies on the biodegradation of NAs by rhizosphere microorganisms suggest potential methods for mitigating their environmental impact. NAs solubilized during bitumen extraction show aerobic degradation potential (Biryukova et al., 2007).
  • Research on the methanogenic biodegradation of NAs indicates their conversion to methane, providing insights into potential microbial metabolism and remediation strategies (Holowenko et al., 2001).

Characterization and Analysis

  • Advanced mass spectrometry techniques like Fourier transform ion cyclotron resonance have been employed to characterize NAs, particularly in the context of their complex mixture in petroleum samples and environmental samples (Barrow et al., 2009).
  • Research into the selective solvent extraction and characterization of NAs in Athabasca oil sands process waters highlights the need for detailed study of these components for better understanding their environmental impact (Headley et al., 2013).

Toxicity and Health Effects

  • Studies have also been conducted on the acute and subchronic mammalian toxicity of NAs, shedding light on the potential risks to terrestrial wildlife from exposure to these acids in the environment (Rogers et al., 2002).

Applications in Supramolecular Chemistry

  • Naphthalene diimides (NDIs) have been explored for their application in supramolecular chemistry, sensors, host-guest complexes, and other areas, signifying the broader chemical applications of naphthalene-based compounds (Kobaisi et al., 2016).

properties

Product Name

Naphthablin

Molecular Formula

C29H36O8

Molecular Weight

512.6 g/mol

IUPAC Name

[8,10-dihydroxy-9-(1-hydroxy-2-methylbut-3-en-2-yl)-2,5,5-trimethyl-7,12-dioxo-1,2,3,4,4a,12b-hexahydronaphtho[2,3-c]isochromen-3-yl] 2-methylpropanoate

InChI

InChI=1S/C29H36O8/c1-8-29(7,12-30)22-18(31)10-16-20(24(22)33)25(34)26-21(23(16)32)15-9-14(4)19(36-27(35)13(2)3)11-17(15)28(5,6)37-26/h8,10,13-15,17,19,30-31,33H,1,9,11-12H2,2-7H3

InChI Key

NPKRLSYRZGLPCT-UHFFFAOYSA-N

SMILES

CC1CC2C(CC1OC(=O)C(C)C)C(OC3=C2C(=O)C4=CC(=C(C(=C4C3=O)O)C(C)(CO)C=C)O)(C)C

Canonical SMILES

CC1CC2C(CC1OC(=O)C(C)C)C(OC3=C2C(=O)C4=CC(=C(C(=C4C3=O)O)C(C)(CO)C=C)O)(C)C

synonyms

naphthablin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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